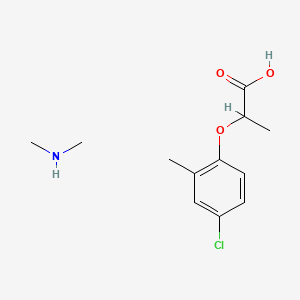

Mecoprop-dimethylammonium

CAS No.: 32351-70-5

Cat. No.: VC3949966

Molecular Formula: C12H18ClNO3

Molecular Weight: 259.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32351-70-5 |

|---|---|

| Molecular Formula | C12H18ClNO3 |

| Molecular Weight | 259.73 g/mol |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)propanoic acid;N-methylmethanamine |

| Standard InChI | InChI=1S/C10H11ClO3.C2H7N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;1-3-2/h3-5,7H,1-2H3,(H,12,13);3H,1-2H3 |

| Standard InChI Key | ROGDGDPDLIVQFZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.CNC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Mecoprop-dimethylammonium consists of the (R)-(+)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid ionically bonded to dimethylamine. This chiral configuration, confirmed through X-ray crystallography, confers herbicidal specificity by mimicking natural auxin pathways in susceptible plants . The compound’s dissociation in aqueous environments generates the active mecoprop-P anion and dimethylammonium cation, with complete dissociation occurring within 30 minutes across pH 4–9 .

Table 1: Key Physicochemical Properties

| Property | Value | Measurement Conditions | Source |

|---|---|---|---|

| Water Solubility | 620 g/L (20°C) | pH 7, 25°C | |

| Log Kow | 1.82 | OECD 107 | |

| Vapor Pressure | 1.2 × 10⁻⁶ Pa | 25°C | |

| Dissociation Constant (pKa) | 3.1 ± 0.2 | Potentiometric |

Synthetic Pathways

Industrial production employs stereoselective synthesis through asymmetric hydrogenation of α-chloropropionic acid precursors, achieving >98% enantiomeric excess . Recent process optimizations have reduced byproduct formation to <2% through:

-

Catalytic system refinement using chiral ruthenium complexes

-

Solvent selection (preferential use of ethanol-water mixtures)

Environmental Fate and Transport Dynamics

Soil Interaction Profiles

Field studies demonstrate variable sorption coefficients (Koc = 1.30–2.22) dependent on soil organic content and pH. In sandy soils (pH 4.3–4.4), increased protonation enhances adsorption (Koc = 2.13–2.22), while alkaline clay soils exhibit 78% higher mobility . Microbial degradation dominates dissipation pathways with DT₅₀ values ranging from:

Table 2: Environmental Degradation Parameters

| Matrix | DT₅₀ (Days) | Process | Conditions |

|---|---|---|---|

| Surface Water | 3.4–4.7 | Photolysis | 42°N latitude |

| Groundwater | 72.5 | Hydrolysis | pH 5, 10°C |

| Aerobic Soil | 9.2 | Microbial degradation | 60% WHC, 25°C |

Aquatic System Behavior

The compound’s high water solubility facilitates rapid transport through soil profiles, with groundwater detection frequencies reaching 23% in agricultural monitoring programs . Photolytic degradation in surface waters produces o-cresol (30.4% yield) and chloroacetophenone derivatives, identified as stable transformation products through LC-QTOF analysis .

Toxicological Profile and Human Health Considerations

Acute Exposure Risks

Rodent studies establish an LD₅₀ of 2,450 mg/kg (oral) and 1,850 mg/kg (dermal), with neurotoxic manifestations including:

-

Tremors (onset: 2–4 hours post-exposure)

-

Ataxia at doses ≥500 mg/kg

Chronic Health Impacts

Two-year carcinogenicity studies reveal dose-dependent thyroid follicular cell hyperplasia at ≥75 mg/kg/day, though mechanistic studies attribute this to altered hepatic T4 glucuronidation rather than direct genotoxicity . Developmental toxicity assessments demonstrate reduced fetal weights (12% decrease) and skeletal variations in rabbits at maternally toxic doses (30 mg/kg/day) .

Regulatory Framework and Risk Mitigation

Global Registration Status

-

EPA Reregistration (2027): Mandates buffer zones (15–30 ft) near aquatic habitats and personal protective equipment (PPE) requirements for applicators

-

EU Approval (2030): Conditional renewal requiring enantioselective monitoring methods and groundwater vulnerability assessments

-

Swiss Restrictions: Prohibition on use in karst regions and vineyards with slope gradients >15%

Exposure Reduction Strategies

-

Formulation Advances: Microencapsulation technologies reducing volatilization by 43%

-

Application Timing: Post-emergence use limited to temperatures <25°C to minimize drift

-

Remediation Techniques: Enhanced rhizodegradation using Pseudomonas putida strains (85% degradation in 14 days)

Analytical Methodologies for Environmental Monitoring

Chromatographic Techniques

Enantioselective separation achieves baseline resolution (Rs >2.0) on Chiralpak AD-H columns using:

-

Mobile Phase: n-Hexane/ethanol/trifluoroacetic acid (85:15:0.1 v/v)

-

Flow Rate: 0.8 mL/min

Mass Spectrometric Detection

Recent method validation demonstrates:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume